

# Early-phase clinical trial results for Tofogliflozin hydrate

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Early-Phase Clinical Trial Results for Tofogliflozin Hydrate

This technical guide provides a comprehensive overview of the early-phase clinical trial data for **Tofogliflozin hydrate**, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] Tofogliflozin is approved in Japan for the treatment of type 2 diabetes mellitus (T2DM).[2] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the pharmacokinetics, pharmacodynamics, safety profile, and experimental methodologies from foundational clinical studies.

### **Mechanism of Action**

Tofogliflozin exerts its therapeutic effect by selectively inhibiting SGLT2, a protein primarily located in the S1 and S2 segments of the renal proximal tubules.[3] In healthy individuals, SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[3][4] In patients with T2DM, there is an upregulation of SGLT2 expression, leading to increased renal glucose reabsorption and contributing to hyperglycemia.[5] By blocking SGLT2, tofogliflozin reduces the reabsorption of glucose, increases urinary glucose excretion (glucosuria), and consequently lowers blood glucose levels in an insulin-independent manner. [5][6][7] This mechanism also contributes to modest reductions in body weight and blood pressure.[6][7]

### **Signaling Pathway for SGLT2 Inhibition**





Click to download full resolution via product page

Caption: Mechanism of action of Tofogliflozin in the renal proximal tubule cell.

## Early-Phase Clinical Studies: Experimental Protocols

The early-phase clinical development of tofogliflozin involved several key studies to establish its pharmacokinetic (PK), pharmacodynamic (PD), and safety profile in healthy individuals and patients with T2DM.

## Single-Ascending Dose (SAD) and Multiple-Ascending Dose (MAD) Studies

These foundational studies were designed to assess the safety, tolerability, and PK/PD of tofogliflozin.[8][9]

Study Design: The SAD study was a randomized, placebo-controlled trial in healthy
Japanese and Caucasian male subjects.[8][9][10] The MAD study was a randomized,
placebo-controlled trial in healthy Japanese male subjects who received tofogliflozin once
daily for 7 days.[8][9]



- Participants: Healthy male volunteers. Key exclusion criteria typically include a history of significant cardiovascular, renal, or hepatic disease, and diabetes.
- Dosing Regimens:
  - SAD Study: Single oral doses ranging from 10 mg to 640 mg.[8][9]
  - MAD Study: Multiple once-daily oral doses ranging from 2.5 mg to 80 mg for 7 days.[8][9]
- PK/PD Assessments:
  - Pharmacokinetics: Plasma concentrations of tofogliflozin were measured at predefined time points to determine parameters like Cmax (maximum concentration), AUC (area under the curve), and t1/2 (half-life).[8] Measurements were performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
  - Pharmacodynamics: 24-hour urinary glucose excretion (UGE) was measured as the primary PD endpoint.[8][9]
- Safety Assessments: Monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

### **Food-Effect Study**

- Study Design: A randomized, open-label, crossover study in healthy Japanese male subjects.[8][9]
- Participants: Healthy male volunteers.
- Dosing Regimens: Subjects received single oral doses of tofogliflozin (20 mg or 40 mg)
   under fasting conditions and after a standard high-fat meal.[8][9]
- Assessments: PK parameters (Cmax, AUC) and PD (UGE) were assessed to determine the effect of food on drug absorption and activity.[9]

## Experimental Workflow for a Single-Ascending Dose (SAD) Trial





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Tofogliflozin Wikipedia [en.wikipedia.org]
- 3. Tofogliflozin, A Highly Selective Inhibitor of SGLT2 Blocks Proinflammatory and Proapoptotic Effects of Glucose Overload on Proximal Tubular Cells Partly by Suppressing Oxidative Stress Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uaclinical.com [uaclinical.com]
- 6. What is the mechanism of Tofogliflozin Hydrate? [synapse.patsnap.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. d-nb.info [d-nb.info]
- 9. Pharmacokinetics and Pharmacodynamics of Tofogliflozin (a Selective SGLT2 Inhibitor) in Healthy Male Subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Early-phase clinical trial results for Tofogliflozin hydrate].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611415#early-phase-clinical-trial-results-for-tofogliflozin-hydrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com